molecular formula C15H14N2O3 B12550623 4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 176500-91-7

4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B12550623
CAS No.: 176500-91-7
M. Wt: 270.28 g/mol
InChI Key: BKRAQZRYPLLSGY-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a chemical compound known for its unique structure and properties This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a dimethyl-substituted cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,3-dimethyl-6-oxocyclohexa-2,4-dien-1-one with hydrazine to form the corresponding hydrazone intermediate.

    Coupling with Benzoic Acid Derivative: The hydrazone intermediate is then coupled with a benzoic acid derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives or reduced forms of the cyclohexadienone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoic acid or cyclohexadienone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to new therapeutic agents.

    Industry: It can be utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclohexadienone ring may participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its hydrazinyl and cyclohexadienone moieties differentiate it from other similar compounds, providing unique opportunities for research and development.

Properties

CAS No.

176500-91-7

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-[(6-hydroxy-2,3-dimethylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C15H14N2O3/c1-9-3-8-13(18)14(10(9)2)17-16-12-6-4-11(5-7-12)15(19)20/h3-8,18H,1-2H3,(H,19,20)

InChI Key

BKRAQZRYPLLSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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